

Synthesis and Formation of Hydrated Calcium Chromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium chromate dihydrate*

Cat. No.: B1632875

[Get Quote](#)

The formation of calcium chromate in an aqueous solution typically yields the dihydrate form.^[1] Several synthesis routes have been developed, each influencing the final product's characteristics.

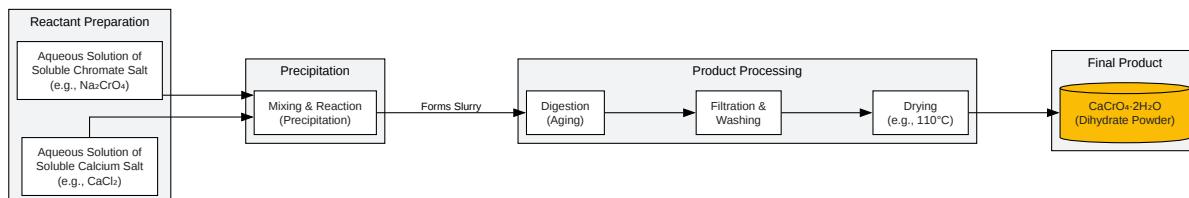
Salt Metathesis Reaction

A common laboratory and industrial method involves the double displacement reaction between sodium chromate (Na_2CrO_4) and calcium chloride (CaCl_2).^[1]

Experimental Protocol: Salt Metathesis Synthesis

- Preparation of Reactant Solutions: Prepare separate aqueous solutions of sodium chromate (Na_2CrO_4) and calcium chloride (CaCl_2).
- Reaction: Add the sodium chromate solution to the calcium chloride solution. A bright yellow precipitate of **calcium chromate dihydrate** ($\text{CaCrO}_4 \cdot 2\text{H}_2\text{O}$) will form immediately. The reaction is as follows: $\text{Na}_2\text{CrO}_4(\text{aq}) + \text{CaCl}_2(\text{aq}) \rightarrow \text{CaCrO}_4 \cdot 2\text{H}_2\text{O}(\text{s}) + 2 \text{NaCl}(\text{aq})$ ^[1]
- Digestion: The precipitate can be digested (aged in the mother liquor), sometimes with heating, to improve filterability and particle size.
- Filtration and Washing: Filter the precipitate using vacuum filtration. Wash the collected solid repeatedly with water to remove soluble byproducts, such as sodium chloride. Washing is complete when a test of the filtrate shows no chloride ions.^[3]

- Drying: Dry the final product. Initial drying may be done at a lower temperature (e.g., 110°C) to remove surface moisture, which is followed by heating at higher temperatures to yield the anhydrous form if desired.[1][4]


Reaction of Chromic Acid with a Calcium Base

Another method involves the neutralization of chromic acid (H_2CrO_4), often formed *in situ* from chromium trioxide (CrO_3), with a calcium base like calcium hydroxide ($\text{Ca}(\text{OH})_2$) or freshly slaked lime (CaO).[3][5]

Experimental Protocol: Chromic Acid Neutralization

- Preparation of Reactants:
 - Prepare an aqueous solution of chromium trioxide (CrO_3).
 - Prepare an aqueous suspension of calcium hydroxide (slaked lime) by reacting calcium oxide (CaO) with water.[5]
- Reaction: Add the calcium hydroxide suspension to the chromic acid solution. The reaction is typically maintained at an elevated temperature (e.g., 65-70°C).[5] A yellow precipitate of calcium chromate forms immediately.
- pH Control: The reaction is driven to completion by maintaining an alkaline pH (around 10-11), which minimizes the solubility of calcium chromate and maximizes yield.[3][5]
- Digestion: Digest the precipitate for approximately one hour at the reaction temperature.[5]
- Filtration, Washing, and Drying: Follow the same filtration, washing, and drying procedures as described in the salt metathesis protocol. The product is often dried at 110°C.[5]

The general workflow for the aqueous synthesis of hydrated calcium chromate can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Aqueous synthesis workflow for **calcium chromate dihydrate**.

Quantitative Data on Hydration and Solubility

The hydration state of calcium chromate significantly impacts its solubility. The dihydrate is considerably more soluble in water than the anhydrous form at ambient temperatures.

Table 1: Solubility of Calcium Chromate Forms in Water

Compound Form	Temperature (°C)	Solubility (g/100 mL)	Reference(s)
Anhydrous (CaCrO ₄)	0	4.5	[1][6]
Anhydrous (CaCrO ₄)	20	2.25	[1][6]
Dihydrate (CaCrO ₄ ·2H ₂ O)	20	16.3	[1][6]

| Dihydrate (CaCrO₄·2H₂O) | 40 | 18.2 | [1][6] |

The choice of synthesis method and reaction conditions affects the purity of the resulting calcium chromate.

Table 2: Purity of Calcium Chromate from Various Synthesis Methods

Synthesis Method	Key Conditions	Final Purity (% CaCrO ₄)	Reference(s)
Chromic Acid + Calcium Hydroxide	Excess chromic acid (pH 6.0)	~46% yield (purity not specified)	[3]
Ammonium Chromate + Slaked Lime	Reaction at ~70°C, final pH 10.3	96.2 - 97.6%	[5]

| Slaked Lime + Chromic Acid | - | ~96% | [3] |

Dehydration Dynamics: Thermal Analysis

The transition from hydrated calcium chromate to its anhydrous form is achieved through heating. The dihydrate loses its water of crystallization to afford the anhydrate at 200°C.[1] Further heating can be used to ensure all adsorbed and hydrated water is removed.

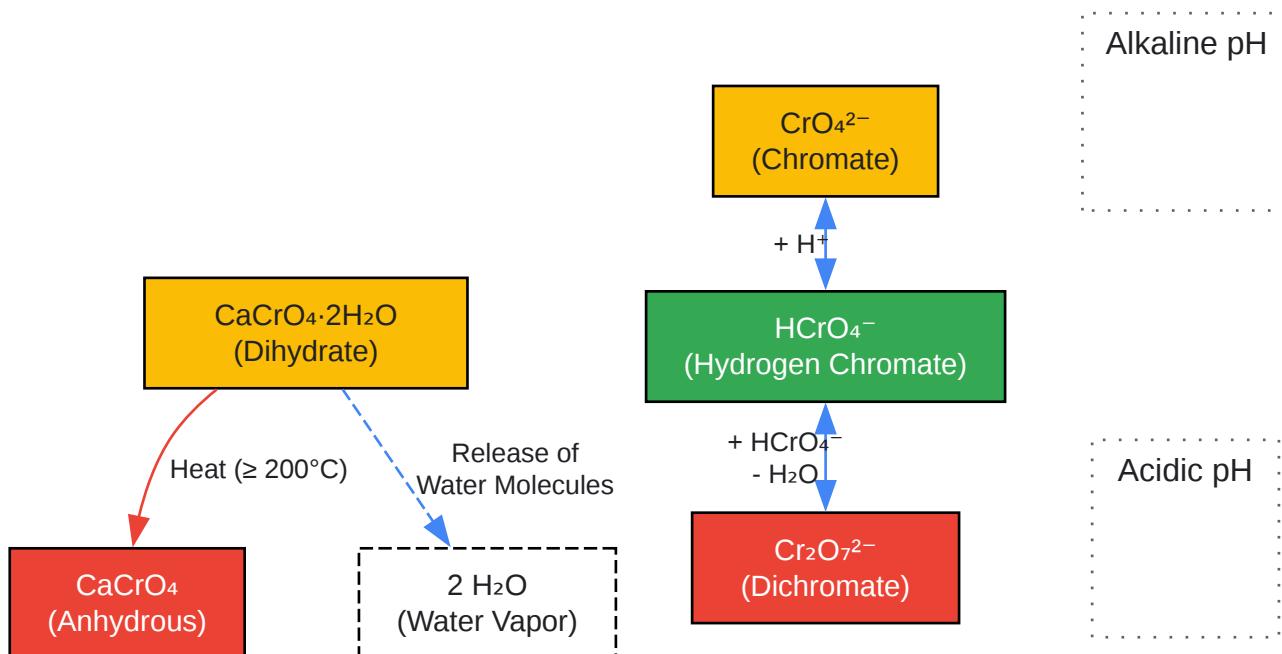

Studies have shown that a drying time of 8 hours at 110°C followed by 4 hours at 400°C is sufficient to achieve a constant weight for milled samples.[4] X-ray diffraction analysis indicates that the complete conversion to the anhydrous phase occurs within 2 hours at 110°C.[4] The optimum drying condition for product analysis before use in thermal batteries has been identified as four hours at 600°C.[7]

Table 3: Weight Loss on Heating of Calcium Chromate

Sample Origin	Heating Temperature (°C)	Heating Duration	% Weight Loss	Reference(s)
Lab Synthesis	400	-	4.37	[3]
Lab Synthesis	600	-	0.90 (additional)	[3]
GEND Pilot Plant	200	2 hours	12.0	[7]
GEND Pilot Plant	200	8 hours	12.5	[7]
GEND Pilot Plant	400	4 hours	-	[4]

| GEND Pilot Plant | 600 | 4 hours | Optimized for analysis | [7] |

The process of thermally converting the dihydrate form to the anhydrous form is a critical step in producing material for applications requiring high purity and no volatile components.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium chromate - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Calcium Chromate. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. osti.gov [osti.gov]
- 4. Calcium chromate drying studies (Technical Report) | OSTI.GOV [osti.gov]
- 5. US4029735A - Process for making calcium chromate - Google Patents [patents.google.com]
- 6. Calcium chromate - Sciencemadness Wiki [sciemadness.org]
- 7. osti.gov [osti.gov]
- To cite this document: BenchChem. [Synthesis and Formation of Hydrated Calcium Chromate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1632875#hydration-dynamics-in-calcium-chromate-formation\]](https://www.benchchem.com/product/b1632875#hydration-dynamics-in-calcium-chromate-formation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com